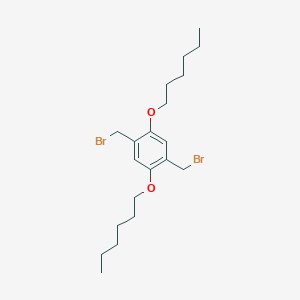
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene, also known as BBHB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBHB is a member of the bisaryl bromomethyl ether family, which is a class of compounds known for their antimicrobial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has been found to have low toxicity and is generally considered safe for use in various applications. However, it has been found to have some cytotoxicity towards certain cell lines at high concentrations. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been found to have some anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antimicrobial activity against a wide range of microorganisms. However, 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene also has some limitations. It has low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene. One potential area of research is the development of new synthetic methods for 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene that are more efficient and environmentally friendly. Another area of research is the optimization of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene's antimicrobial activity, which may involve further elucidation of its mechanism of action. Additionally, 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene's potential therapeutic applications, such as its anti-inflammatory and antioxidant properties, warrant further investigation. Finally, the use of 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene as a disinfectant and preservative in various industries may also be an area of future research.
Métodos De Síntesis
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene can be synthesized using a three-step process. The first step involves the reaction of 1,4-dihydroxybenzene with hexyl bromide in the presence of a base to form 1,4-bis(hexyloxy)benzene. The second step involves the reaction of 1,4-bis(hexyloxy)benzene with formaldehyde and hydrobromic acid to form 1,4-bis(bromomethyl)-2,5-bis(hexyloxy)benzene. The final step involves the purification of the product using column chromatography.
Aplicaciones Científicas De Investigación
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has been extensively studied for its antimicrobial and antifungal activities. It has been found to exhibit potent activity against a wide range of microorganisms, including bacteria, fungi, and viruses. 1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene has also been studied for its potential use as a disinfectant and preservative in various industries, such as food and pharmaceuticals.
Propiedades
Número CAS |
153282-57-6 |
|---|---|
Nombre del producto |
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene |
Fórmula molecular |
C20H32Br2O2 |
Peso molecular |
464.3 g/mol |
Nombre IUPAC |
1,4-bis(bromomethyl)-2,5-dihexoxybenzene |
InChI |
InChI=1S/C20H32Br2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3 |
Clave InChI |
WXZHEUZDKJZODF-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1CBr)OCCCCCC)CBr |
SMILES canónico |
CCCCCCOC1=CC(=C(C=C1CBr)OCCCCCC)CBr |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
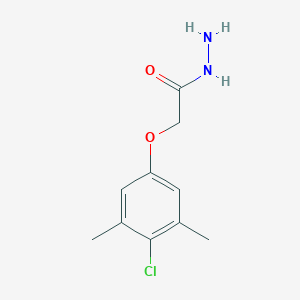
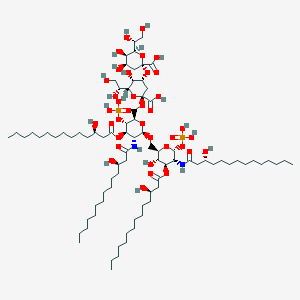
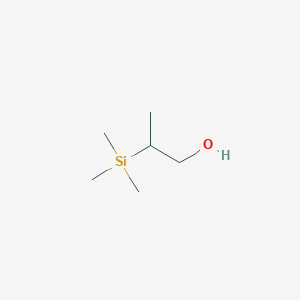
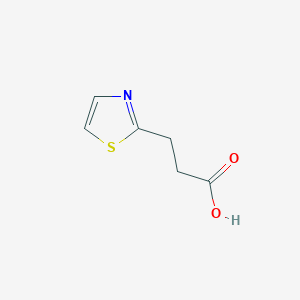
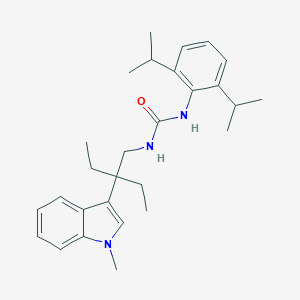
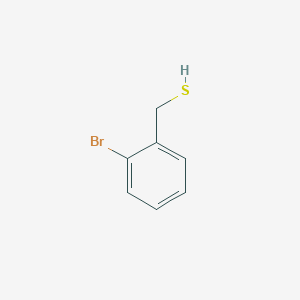
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)


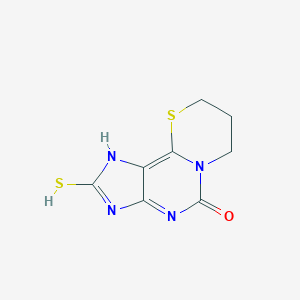
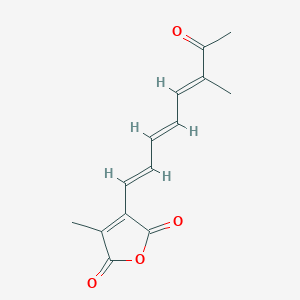
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)
![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)